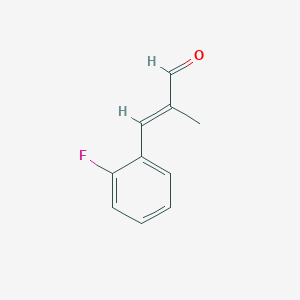

(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde

説明

(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde is an α,β-unsaturated aldehyde featuring a 2-fluorophenyl group and a methyl substituent at the α-position. It is synthesized via Aldol condensation of 2-fluorobenzaldehyde and propionaldehyde under basic conditions, yielding 72% of the desired (E)-isomer . This compound serves as a key intermediate in the synthesis of VUF11207, a modulator of the CXCR4-CXCR7 chemokine receptor system, highlighting its relevance in medicinal chemistry .

特性

IUPAC Name |

(E)-3-(2-fluorophenyl)-2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-7H,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYJLWPCKXPANB-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1F)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Aldol Condensation Method

The most commonly reported method for synthesizing (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde is via an aldol condensation reaction between 2-fluorobenzaldehyde and propionaldehyde under basic conditions.

-

- Reactants: 2-fluorobenzaldehyde + propionaldehyde

- Catalyst/Base: Typically sodium hydroxide or potassium hydroxide

- Solvent: Aqueous or alcoholic medium

- Conditions: Stirring at ambient or slightly elevated temperature

- Product: this compound

-

- The reaction yields approximately 72% of the (E)-isomer, indicating good stereoselectivity favoring the trans-configuration.

-

- The base deprotonates the α-hydrogen of propionaldehyde, forming an enolate ion.

- The enolate attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde.

- Subsequent dehydration leads to the formation of the α,β-unsaturated aldehyde with (E)-configuration.

-

- Straightforward and cost-effective.

- Suitable for laboratory-scale synthesis.

- Moderate to good yields with high stereoselectivity.

-

- Requires control of reaction conditions to minimize side products.

- Purification may be needed to separate (E)- from (Z)-isomers.

Wittig Reaction Approach

Another synthetic route involves the Wittig reaction , where a phosphonium ylide reacts with 2-fluorobenzaldehyde to form the desired acrylaldehyde.

-

- Reactants: 2-fluorobenzaldehyde + phosphonium ylide derived from an appropriate phosphonium salt

- Base: Potassium tert-butoxide or similar strong base

- Atmosphere: Inert (nitrogen or argon) to prevent ylide decomposition

- Solvent: Typically tetrahydrofuran (THF) or dimethylformamide (DMF)

- Product: this compound

-

- The ylide is generated in situ by deprotonation of the phosphonium salt.

- The aldehyde is added to the ylide solution under inert atmosphere.

- Reaction temperature is usually kept low to moderate to control stereochemistry.

-

- Wittig reactions can be tuned to favor (E)- or (Z)-isomers by choice of ylide and reaction conditions.

- In this case, conditions are optimized to favor the (E)-isomer.

-

- High stereoselectivity and purity.

- Allows introduction of various substituents by modifying the ylide precursor.

-

- Requires preparation of phosphonium salts.

- Use of strong bases and inert atmosphere increases operational complexity.

Industrial Production Techniques

For large-scale or industrial synthesis, continuous flow processes and catalytic optimizations are employed to improve yield and purity.

-

- Reactants are continuously fed into a reactor system.

- Reaction parameters such as temperature, residence time, and mixing are precisely controlled.

- Enables consistent production with reduced batch-to-batch variability.

-

- Use of catalysts to enhance reaction rates and selectivity.

- Automated systems monitor and adjust reaction conditions in real-time.

-

- Scalable and reproducible.

- Improved safety and efficiency.

- Reduced waste and by-products.

Comparative Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Yield (%) | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Aldol Condensation | 2-fluorobenzaldehyde, propionaldehyde | Basic medium, mild temperature | ~72 | High (E-isomer) | Simple, cost-effective | Possible side products, purification needed |

| Wittig Reaction | 2-fluorobenzaldehyde, phosphonium ylide | Strong base, inert atmosphere | Variable | Tunable, high | High purity, stereoselective | Requires phosphonium salts, complex setup |

| Continuous Flow (Industrial) | Similar to above with catalysts | Controlled flow, automated | High | High | Scalable, reproducible | Requires specialized equipment |

Research Findings and Notes

The presence of the fluorine atom on the phenyl ring influences the electronic properties of the molecule, which can affect reaction kinetics and selectivity during synthesis.

Optimization of base strength and solvent polarity in aldol condensation can further improve yield and stereoselectivity.

In Wittig reactions, the nature of the ylide (stabilized vs. non-stabilized) and reaction temperature are critical parameters for controlling the (E)/(Z) ratio.

Industrial processes favor continuous flow methods for safety and efficiency, especially when scaling up due to the reactive nature of aldehydes.

化学反応の分析

Types of Reactions: (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 3-(2-Fluorophenyl)-2-methylacrylic acid.

Reduction: 3-(2-Fluorophenyl)-2-methylacryl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

-

Chemistry

- Synthesis Intermediate : (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its reactivity in various chemical transformations, such as nucleophilic addition and condensation reactions.

-

Biology

- Biological Activity : Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : It has shown cytotoxic effects on multiple cancer cell lines, promoting apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against both bacterial and fungal strains, suggesting potential for development as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Biological Activity : Research indicates that this compound exhibits significant biological activities, including:

-

Medicine

- Therapeutic Development : The unique structure of this compound makes it a candidate for developing new therapeutic agents targeting specific molecular pathways involved in diseases such as cancer and inflammation. Its ability to inhibit specific enzymes involved in metabolic pathways further supports its potential medicinal applications.

-

Industry

- Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals that possess unique properties due to the presence of fluorine. Its versatility in synthetic routes makes it a valuable asset for chemical manufacturers.

Case Studies

-

Anticancer Activity Study

- A study investigating the effects of this compound on cancer cell lines revealed significant cytotoxicity at micromolar concentrations. The compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins.

-

Antimicrobial Efficacy

- In vitro tests demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent.

-

Anti-inflammatory Response

- Research highlighted the compound's ability to reduce levels of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting its role in managing inflammatory diseases.

作用機序

The mechanism of action of (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde involves its interaction with specific molecular targets, leading to various biological effects. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can result in the modulation of cellular pathways, influencing processes like cell proliferation and apoptosis.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Yield :

- The 2-fluorophenyl group in the target compound enhances electronic polarization, favoring nucleophilic additions at the β-position .

- The hydroxyl group in (E)-3-(2-fluorophenyl)-2-(4-hydroxyphenyl)acrylaldehyde improves aqueous solubility, making it suitable for biological assays .

- The nitro group in Ethyl (E)-2-(2-nitrophenyl)-3-phenylacrylate introduces strong electron-withdrawing effects, which may hinder reaction efficiency (30% yield) .

Synthetic Methodologies: Aldol condensation (target compound) and organocatalytic cross-coupling (hydroxyphenyl analog) demonstrate comparable efficiencies (72–77% yields), suggesting robustness in forming α,β-unsaturated aldehydes . Lower yields in nitro-substituted acrylates (30%) reflect challenges in stabilizing electron-deficient intermediates .

Research Findings and Implications

- Biological Relevance : The target compound’s role in synthesizing VUF11207 underscores its importance in targeting chemokine receptors, which are implicated in cancer and HIV .

- Material Science: Ethyl 2-cyano-3-phenylacrylate’s cyano group facilitates polymerization, making it useful in photoresist technologies .

生物活性

(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fluorinated phenyl group and an aldehyde functional group, which contribute to its reactivity and biological interactions. Its structure can be represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation : It interacts with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research has demonstrated a wide spectrum of biological activities for this compound, including:

- Anticancer Activity : The compound exhibits cytotoxic effects on various cancer cell lines, promoting apoptosis through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

- Antimicrobial Properties : Studies indicate that it possesses significant antimicrobial activity against both bacterial and fungal strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Reduces cytokine production |

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers treated human breast cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to the upregulation of Bax and downregulation of Bcl-2 proteins.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The compound showed notable inhibitory effects on Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections resistant to conventional treatments.

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

- Cytotoxicity Assays : Various assays have confirmed its cytotoxic effects on multiple cancer cell lines, with IC50 values indicating potent activity.

- Mechanistic Studies : Investigations into its mechanism revealed that it activates caspase pathways leading to apoptosis, alongside modulation of key signaling pathways such as NF-kB.

Q & A

Q. What is the standard synthetic route for (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde, and what are the critical reaction conditions?

The compound is synthesized via aldol condensation between 2-fluorobenzaldehyde and propionaldehyde under basic conditions. Key parameters include:

- Base selection : Strong bases (e.g., NaOH or KOH) in aqueous or alcoholic solvents.

- Temperature : Room temperature or mild heating (20–40°C) to drive the reaction without side-product formation.

- Yield : Reported at 72% under optimized conditions .

- Stereoselectivity : The (E)-isomer predominates due to thermodynamic stability during condensation.

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

- ¹H NMR : Distinct signals for the α,β-unsaturated aldehyde (δ ~9.5–10.0 ppm) and fluorophenyl aromatic protons (δ ~7.0–7.5 ppm).

- Mass spectrometry (HRMS) : Accurate mass matching the molecular formula C₁₀H₉FO (calcd. 164.0637 g/mol).

- X-ray crystallography : For crystalline derivatives, SHELX software is used to refine structures and validate geometry .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing VUF11207, a ligand targeting CXCR4/CXCR7 receptors. The aldehyde group undergoes reductive amination with amines (e.g., 2-(1-methylpyrrolidin-2-yl)ethanamine) to form pharmacologically active amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the aldol condensation step?

Methodological approaches include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance base efficacy vs. alcoholic solvents.

- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) to accelerate reaction kinetics.

- In-situ monitoring : TLC or HPLC to track reaction progress and minimize over-condensation .

- Temperature gradients : Stepwise heating to control exothermicity and reduce byproducts.

Q. What strategies are employed to ensure stereochemical purity during synthesis?

- Stereoselective catalysis : Chiral organocatalysts (e.g., proline derivatives) can enforce (E)-selectivity via enamine intermediates.

- Chromatographic separation : HPLC with chiral stationary phases to isolate the desired isomer.

- Cross-coupling methodologies : Palladium-catalyzed reactions (e.g., Heck coupling) for controlled olefin geometry .

Q. How are analytical challenges like E/Z isomer differentiation addressed?

- ¹H NMR coupling constants : (E)-isomers exhibit larger J values (J = 12–16 Hz) for trans-vinylic protons.

- NOESY spectroscopy : Absence of nuclear Overhauser effects between substituents confirms trans configuration.

- HPLC retention times : Reverse-phase columns separate isomers based on polarity differences .

Q. What safety and handling protocols are recommended for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。